1-Phenylphosphinan-4-one 1-oxide is a cyclic organophosphorus compound characterized by a six-membered ring containing a phosphorus atom. This compound is notable for its unique structural properties and potential applications in various fields of chemistry and industry. The presence of the phosphorus atom within the ring imparts distinct chemical reactivity and stereochemistry, making it a subject of interest for researchers. The molecular formula for 1-phenylphosphinan-4-one 1-oxide is , with a molecular weight of approximately 208.19 g/mol .
1-Phenylphosphinan-4-one 1-oxide belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus in their molecular structure. It is classified under phosphinanes, a subclass of cyclic organophosphorus compounds that exhibit unique stereochemical properties due to their ring structure .
The synthesis of 1-phenylphosphinan-4-one 1-oxide can be achieved through several methods. One common approach involves the α-bromination of 1-phenylphosphinan-4-one followed by thermal in situ dehydrobromination to yield the desired product in good isolated yield . This method allows for the convenient production of racemic mixtures, which can then be resolved into their enantiomers using chiral resolving agents like L-menthyl bromoacetate or TADDOL derivatives .
In another synthesis route, asymmetric deprotonation followed by oxidation has been employed to produce optically active derivatives of 1-phenylphosphinan-4-one 1-oxide. This process utilizes chiral bases and oxidizing agents to enhance the optical purity of the final product .
The molecular structure of 1-phenylphosphinan-4-one 1-oxide features a six-membered ring with a phosphorus atom bonded to an oxygen atom. The key structural data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.19 g/mol |
IUPAC Name | 1-Oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI | InChI=1S/C11H13O2P/c12-10-6-8-14(13,9-7-10)11/h1-5H,6-9H2 |
InChI Key | IVCQUOFBVFOENY-UHFFFAOYSA-N |
Canonical SMILES | C1CP(=O)(CCC1=O)C2=CC=CC=C2 |
The presence of the phosphorus atom within the ring contributes to its unique reactivity and stereochemical properties, distinguishing it from other cyclic organophosphorus compounds .
The chemical reactivity of 1-phenylphosphinan-4-one 1-oxide is influenced by its phosphorus atom, which can participate in various nucleophilic and electrophilic reactions. The oxide group enhances its ability to form stable intermediates, facilitating numerous chemical transformations.
One significant reaction involving this compound is its resolution into enantiomers using chiral auxiliary agents. This process allows researchers to isolate specific stereoisomers that may exhibit different biological activities or reactivities, making it valuable for applications in asymmetric synthesis .
The mechanism of action for 1-phenylphosphinan-4-one 1-oxide involves its interaction with various molecular targets through nucleophilic attack or coordination with metal centers. The phosphorus atom can act as both a nucleophile and an electrophile depending on the reaction conditions, allowing for diverse chemical pathways.
Moreover, the oxide functionality enhances its stability during reactions, making it suitable for transformations that require stable intermediates. This versatility contributes to its utility in synthetic organic chemistry .
The physical properties of 1-phenylphosphinan-4-one 1-oxide include:
Property | Value |
---|---|
Appearance | Typically colorless liquid |
Density | Not readily available |
Boiling Point | Not readily available |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Chemical properties include its ability to undergo oxidation, reduction, and various substitution reactions due to the presence of both phosphorus and oxygen functional groups .
1-Phenylphosphinan-4-one 1-oxide has several applications in scientific research:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: